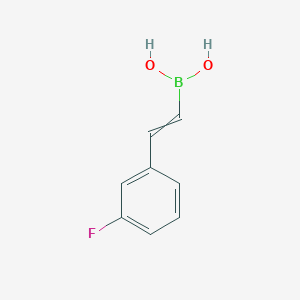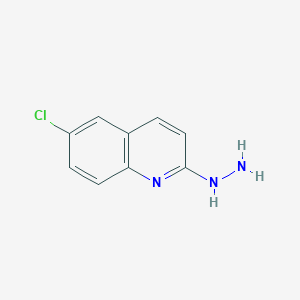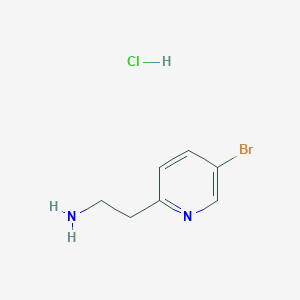
benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,4-diol, also known as hydroquinone or quinol, is an aromatic organic compound that belongs to the class of phenols. It is a derivative of benzene with the chemical formula C₆H₄(OH)₂. This compound has two hydroxyl groups bonded to a benzene ring in a para position, making it a white granular solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene-1,4-diol can be synthesized through several methods. One common method involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene. This compound then reacts with air to form bis(hydroperoxide), which rearranges in acid to yield acetone and this compound .
Industrial Production Methods
Industrially, this compound is produced using the cumene process. This process involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to produce phenol and acetone. The phenol is then further oxidized to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Benzene-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: It can be reduced to form hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ferric chloride.
Reduction: Sodium borohydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products
Oxidation: 1,4-benzoquinone.
Reduction: Hydroquinone derivatives.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene-1,4-diol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reducing agent and an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its antibacterial properties and its role in inhibiting bacterial pathogens.
Industry: It is used in the production of polymers, dyes, and photographic developers.
Mecanismo De Acción
The mechanism of action of benzene-1,4-diol involves its ability to act as a reducing agent. It can donate electrons to other molecules, thereby reducing them. In biological systems, it inhibits the enzyme tyrosinase, which is involved in the production of melanin. This inhibition leads to a decrease in melanin production, making it effective in skin lightening treatments .
Comparación Con Compuestos Similares
Benzene-1,4-diol can be compared with other dihydroxybenzenes, such as catechol (benzene-1,2-diol) and resorcinol (benzene-1,3-diol):
Catechol (benzene-1,2-diol): Has hydroxyl groups in the ortho position.
Resorcinol (benzene-1,3-diol): Has hydroxyl groups in the meta position.
Uniqueness
This compound is unique due to its para configuration, which gives it distinct chemical properties and reactivity compared to its ortho and meta counterparts. This configuration makes it particularly useful in applications requiring specific reactivity and stability .
Propiedades
Fórmula molecular |
C12H12O4 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
benzene-1,4-diol |
InChI |
InChI=1S/2C6H6O2/c2*7-5-1-2-6(8)4-3-5/h2*1-4,7-8H |
Clave InChI |
LJSAJMXWXGSVNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442495.png)




![4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12442524.png)


![3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid](/img/structure/B12442555.png)


